REACTION_CXSMILES
|
C(N(CC)CC)C.Br[C:9]1[CH:10]=[N:11][C:12]([O:18][CH2:19][CH3:20])=[C:13]([CH:17]=1)[C:14]([OH:16])=[O:15].[CH:21]([O:23]CCCC)=[CH2:22].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.Cl>C(#N)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:21]([C:9]1[CH:10]=[N:11][C:12]([O:18][CH2:19][CH3:20])=[C:13]([CH:17]=1)[C:14]([OH:16])=[O:15])(=[O:23])[CH3:22] |f:7.8.9|
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Name
|
|
Quantity
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354 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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250 g
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Type
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reactant
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Smiles
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BrC=1C=NC(=C(C(=O)O)C1)OCC
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Name
|
|
Quantity
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1 L
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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1 L
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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1 L
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Type
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solvent
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Smiles
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O
|
Name
|
|
Quantity
|
6.25 L
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Type
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solvent
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Smiles
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O
|
Name
|
|
Quantity
|
305 g
|
Type
|
reactant
|
Smiles
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C(=C)OCCCC
|
Name
|
|
Quantity
|
12.4 g
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Type
|
reactant
|
Smiles
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C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
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Name
|
|
Quantity
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4.56 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Type
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CUSTOM
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Details
|
After stirring for 30 minutes the precipitated product
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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each addition
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Type
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WASH
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Details
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being washed in with acetonitrile
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Type
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ADDITION
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Details
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Further acetonitrile (1 L) was then added
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Type
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TEMPERATURE
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Details
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the reaction mixture heated
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Type
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TEMPERATURE
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Details
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to reflux under nitrogen for 22 hours
|
Duration
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22 h
|
Type
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CUSTOM
|
Details
|
the precipitate removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give a brown gum, which
|
Type
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EXTRACTION
|
Details
|
extracted with dichloromethane (6×500 mL)
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Type
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EXTRACTION
|
Details
|
The combined organic layers were extracted with 5% sodium bicarbonate solution (1.2 L, 2×400 ml)
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Type
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WASH
|
Details
|
The basic aqueous extracts were washed with dichloromethane (250 ml)
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
WASH
|
Details
|
washed with water (250 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=NC(=C(C(=O)O)C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 64.1 mmol | |
AMOUNT: MASS | 134 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 6.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |